molecular formula C11H12BrN3OS B4549891 4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE

4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE

Cat. No.: B4549891
M. Wt: 314.20 g/mol
InChI Key: OIQBWZMKAWCLMC-UHFFFAOYSA-N
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Description

4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene carboxamide group

Scientific Research Applications

4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Agrochemistry: It is explored for its use in the synthesis of agrochemicals, including pesticides and herbicides.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring . The thiophene carboxamide group can be introduced through a series of substitution reactions involving thiophene derivatives and amide formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Cyclization Reactions: The pyrazole and thiophene rings can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can act as a binding site, while the thiophene carboxamide group can interact with other functional groups in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • 4-BROMOPYRAZOLE
  • 1-ETHYL-1H-PYRAZOLE
  • 2-THIOPHENECARBOXAMIDE

Uniqueness

What sets 4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE apart is its combination of a bromine-substituted pyrazole ring and a thiophene carboxamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c1-2-15-6-8(5-14-15)4-13-11(16)10-3-9(12)7-17-10/h3,5-7H,2,4H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQBWZMKAWCLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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